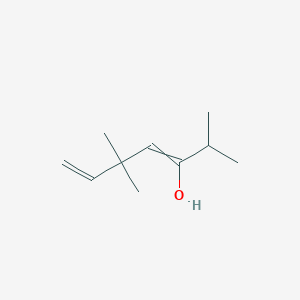

2,5,5-Trimethylhepta-3,6-dien-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

629650-27-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,5,5-trimethylhepta-3,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-6-10(4,5)7-9(11)8(2)3/h6-8,11H,1H2,2-5H3 |

InChI Key |

JYQZWYVHUVOLME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=CC(C)(C)C=C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,5,5 Trimethylhepta 3,6 Dien 3 Ol

Electrophilic and Nucleophilic Reaction Pathways

The chemical nature of 2,5,5-trimethylhepta-3,6-dien-3-ol allows for both electrophilic and nucleophilic reaction pathways, primarily centered around its hydroxyl group and unsaturated carbon-carbon bonds.

Electrophilic Reactions: The double bonds in the dienol are electron-rich and thus susceptible to attack by electrophiles. The reactivity of the two double bonds towards an electrophile (E⁺) differs due to their substitution patterns. The C6-C7 double bond is monosubstituted, making it sterically more accessible, while the C3-C4 double bond is trisubstituted and part of the conjugated system. Electrophilic addition would likely favor the more nucleophilic C3-C4 bond, leading to a resonance-stabilized allylic carbocation. The tertiary alcohol can also be protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water) and generating a tertiary carbocation, which can then undergo rearrangement or elimination.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbon of the hydroxyl group, although this is generally a poor leaving group. Activation is typically required. The oxygen atom of the hydroxyl group itself possesses lone pairs, rendering it nucleophilic. It can react with electrophiles such as acyl chlorides or silyl (B83357) halides to form the corresponding esters or silyl ethers. These derivatives can be useful for protecting the alcohol functionality or for further synthetic transformations.

| Functional Group | Type of Reaction | Predicted Outcome |

| Tertiary Alcohol (-OH) | Nucleophilic attack by the oxygen | Formation of esters, ethers, or silyl ethers upon reaction with appropriate electrophiles. |

| Tertiary Alcohol (-OH) | Protonation/Elimination | Formation of a tertiary carbocation, leading to elimination products (trienes) or rearrangement. |

| C3=C4 Double Bond | Electrophilic Addition | Reaction with electrophiles to form a stable, resonance-stabilized allylic carbocation. |

| C6=C7 Double Bond | Electrophilic Addition | Less favored compared to the C3=C4 bond, but possible, leading to a secondary carbocation. |

Pericyclic Reactions and Rearrangements

The conjugated diene system in this compound is primed for participation in various pericyclic reactions, which are concerted processes that proceed through a cyclic transition state.

Claisen Rearrangement in Dienol Systems

The Claisen rearrangement is a ontosight.aiontosight.ai-sigmatropic rearrangement that typically involves an allyl vinyl ether. organic-chemistry.orgunt.edu For a dienol like this compound, it would first need to be converted into a suitable precursor, such as an allyl vinyl ether. This could be achieved by reacting the dienol with a vinyl ether under acid catalysis. The rearrangement itself is a concerted, intramolecular process that proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.org The reaction is thermally driven and results in the formation of a γ,δ-unsaturated carbonyl compound. unt.edu The stereochemistry of the starting dienol can influence the stereochemical outcome of the product. organic-chemistry.org

Nazarov Cyclization of Dienols

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction that converts divinyl ketones or dienols into cyclopentenone derivatives. mdpi.comkyoto-u.ac.jp The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a pentadienyl cation. mdpi.com This cation then undergoes a 4π-conrotatory electrocyclic ring closure to form a new five-membered ring. kyoto-u.ac.jp Subsequent deprotonation yields the final cyclopentenone product.

While no direct studies on this compound are available, research on the closely related compound, 3,4,5-trimethylhepta-2,5-dien-4-ol, has shown that it undergoes Nazarov cyclization. kyoto-u.ac.jp By analogy, this compound is expected to undergo a similar transformation under acidic conditions. The reaction would proceed through the mechanism detailed below:

Protonation and Dehydration: The tertiary alcohol is protonated by an acid catalyst, followed by the loss of a water molecule to generate a resonance-stabilized pentadienyl cation.

Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π electrocyclization, as dictated by the Woodward-Hoffmann rules, to form a cyclopentenyl cation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton to neutralize the cation, forming the final cyclopentadiene (B3395910) product.

| Step | Intermediate | Key Features |

| 1 | Pentadienyl Cation | Resonance-stabilized carbocation across five carbons. |

| 2 | Cyclopentenyl Cation | Five-membered ring with a positive charge on a carbon atom. |

| 3 | Cyclopentadiene Product | Stable five-membered ring with conjugated double bonds. |

This reaction can be catalyzed by various acids, including Lewis acids and Brønsted acids, and has even been shown to be dramatically accelerated by supramolecular encapsulation, achieving rate enhancements comparable to enzymatic systems. mdpi.comkyoto-u.ac.jp

Thermal Isomerization of 1,3-Dienes

The 1,3-diene moiety within this compound can undergo thermal isomerization. These reactions typically involve hydrogen shifts or electrocyclic ring closures. For acyclic 1,3-dienes, a common thermal process is a mdpi.comelsevierpure.com-hydride shift, where a hydrogen atom migrates from a position allylic to the diene system. In the case of this compound, this would require the presence of an appropriately positioned hydrogen atom. Another possibility is the cis-trans isomerization of the double bonds at elevated temperatures. Such isomerizations can occur through a diradical intermediate or via reversible electrocyclization to a cyclobutene (B1205218) derivative. The specific products would depend on the stereochemistry of the starting material and the reaction conditions. For example, photochemical irradiation can also induce isomerization between different geometric isomers of diene systems.

Catalytic Transformations

Catalysis offers a powerful means to control the reactivity of dienols, enabling selective transformations under milder conditions than many thermal reactions.

Metal-Mediated and Organocatalytic Reactions

Metal-Mediated Reactions: Transition metals can coordinate to the double bonds and/or the hydroxyl group of this compound, leading to a variety of transformations. Palladium catalysts, for instance, are well-known for mediating cross-coupling reactions where the hydroxyl group is first converted into a better leaving group (like a tosylate or triflate). The diene system can also participate in metal-catalyzed cycloaddition reactions. For example, rhodium or ruthenium catalysts can promote [4+2] or [2+2+2] cycloadditions with other unsaturated partners.

Organocatalytic Reactions: Organocatalysis provides a metal-free approach to activating dienol systems. Chiral amines or Brønsted acids can be used to catalyze asymmetric reactions. elsevierpure.com For instance, a chiral phosphoric acid could protonate the alcohol, leading to an asymmetric version of the Nazarov cyclization. mdpi.com Similarly, primary or secondary amine catalysts can react with the dienol (or a derivative) to form enamines or iminium ions, which then participate in a range of enantioselective transformations. These organocatalytic methods are advantageous due to their operational simplicity, lower toxicity, and environmental friendliness compared to many metal-based systems. elsevierpure.com

Supramolecular Catalysis in Dienol Cyclizations

The cyclization of dienols, such as this compound, represents a powerful transformation in organic synthesis, capable of generating structurally complex cyclic molecules from acyclic precursors. Drawing inspiration from the remarkable efficiency and selectivity of enzymes like terpene cyclases, the field of supramolecular chemistry has explored the use of synthetic host molecules to catalyze these reactions. These artificial enzyme mimics provide a confined and well-defined environment that can pre-organize the substrate, stabilize high-energy intermediates, and guide the reaction pathway toward specific products.

The core principle of supramolecular catalysis in this context is the formation of a host-guest complex. nih.gov The dienol substrate (the "guest") binds within the cavity of a larger supramolecular assembly (the "host"). This encapsulation is driven by non-covalent interactions, such as hydrophobic effects, hydrogen bonding, and cation-π interactions. acs.orgacs.org Within this constrained environment, the reactivity of the guest molecule can be significantly altered compared to its behavior in bulk solution.

Detailed Research Findings

While direct research focusing exclusively on the supramolecular cyclization of this compound is not extensively documented, a wealth of information from structurally analogous systems, particularly other terpene-like dienols, provides a clear framework for understanding its potential transformations. Key research in this area has centered on two primary classes of supramolecular hosts: resorcinarene (B1253557) capsules and self-assembled coordination cages.

Resorcinarene Capsules:

Hexameric resorcinarene capsules are self-assembled structures held together by a network of hydrogen bonds. acs.org These capsules have proven to be effective catalysts for biomimetic tail-to-head terpene cyclizations. springernature.comnih.govzenodo.org The catalytic cycle typically requires a co-catalyst, often a trace amount of acid like HCl, which protonates the substrate's hydroxyl group, facilitating its departure as a water molecule and the formation of a carbocationic intermediate. acs.orgnih.gov

The hydrophobic interior of the resorcinarene capsule preferentially binds the nonpolar dienol substrate. This encapsulation serves several crucial functions:

Pre-organization: The confined space of the capsule forces the flexible dienol into a folded, pre-cyclization conformation, reducing the entropic barrier of the reaction.

Stabilization of Cationic Intermediates: The electron-rich aromatic walls of the capsule stabilize the carbocationic intermediates formed during the cyclization cascade through cation-π interactions. acs.org

Control of Selectivity: By dictating the folding pattern of the substrate, the capsule can control the regioselectivity and stereoselectivity of the cyclization, leading to the formation of specific cyclic products over others.

Research on the cyclization of substrates like nerol (B1678202) and geranyl acetate (B1210297) within these capsules has demonstrated that product selectivity can be tuned by modifying the leaving group of the substrate. acs.org The mechanism involves a synergistic interplay between the supramolecular host and the acid co-catalyst, with the cleavage of the leaving group often being the rate-determining step. acs.org It has also been shown that water molecules integrated into the capsule's structure can play a critical role in the proton transfer process, acting as a proton shuttle to activate the encapsulated substrate. nih.gov

Self-Assembled Coordination Cages:

Another highly effective system for catalyzing dienol cyclizations involves water-soluble, self-assembled tetrahedral coordination cages, such as the K₁₂Ga₄L₆ assembly (where L is 1,5-biscatecholamidenaphthalene). acs.orgnih.govescholarship.orgmorressier.com These cages have been shown to catalyze the Nazarov cyclization of 1,4-dien-3-ols, which are structurally similar to this compound, with extraordinary rate enhancements, exceeding those of the background reaction by over a million-fold. nih.govescholarship.org

The catalytic prowess of these cages stems from several factors:

Enhanced Basicity of the Guest: Encapsulation within the highly anionic cage significantly lowers the pKa of the guest's hydroxyl group, facilitating its protonation even at neutral or slightly basic pH. acs.org

Constrictive Binding: The host can exert pressure on the guest, stabilizing the more compact transition state of the cyclization. nih.gov

Intermediate Stabilization: The cage effectively shields and stabilizes the reactive carbocationic intermediates. escholarship.orgresearchgate.net

The mechanism for the Nazarov cyclization within these cages involves the protonation of the dienol, loss of water to form a pentadienyl cation, and subsequent electrocyclic ring closure to form a cyclopentenyl cation, which is then deprotonated to yield the final product. escholarship.orgresearchgate.net

The table below summarizes findings for the supramolecular-catalyzed cyclization of dienols analogous to this compound.

| Catalyst System | Substrate Type | Key Mechanistic Features | Observed Outcomes |

| Resorcinarene Capsule / HCl | Acyclic monoterpenes (e.g., nerol, geranyl acetate) acs.orgnih.gov | Host-guest complexation, pre-organization of substrate, stabilization of carbocationic intermediates via cation-π interactions, synergistic catalysis with acid. acs.org | Formation of monocyclic and bicyclic terpene skeletons. Product selectivity influenced by the leaving group. acs.org |

| K₁₂Ga₄L₆ Coordination Cage | 1,4-Dien-3-ols acs.orgnih.govescholarship.org | Encapsulation leading to increased substrate basicity, stabilization of protonated intermediates, constrictive binding favoring the transition state. acs.orgnih.govescholarship.org | Million-fold rate acceleration of Nazarov cyclization. High efficiency in aqueous media at mild pH. nih.gov |

Based on these findings, the supramolecular-catalyzed cyclization of this compound would be expected to proceed via an initial acid-assisted dehydration (either by an external co-catalyst or enhanced acidity within the host) to form a tertiary carbocation. The specific supramolecular host would then guide the subsequent intramolecular attack of one of the double bonds on the carbocation, leading to the formation of a five- or six-membered ring, with the product distribution being highly dependent on the shape and electronic properties of the host's cavity.

Advanced Spectroscopic Elucidation Techniques for 2,5,5 Trimethylhepta 3,6 Dien 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Dynamics

NMR spectroscopy stands as a powerful tool for the detailed structural elucidation of organic molecules, including 2,5,5-trimethylhepta-3,6-dien-3-ol and its related compounds. nih.govcreative-biostructure.com Through various NMR experiments, it is possible to determine the connectivity of atoms, the stereochemistry, and gain insights into the dynamic processes within the molecule.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals for the different types of protons, such as those of the methyl groups, the vinyl protons, and the hydroxyl proton. The chemical shifts (δ) of these signals are indicative of their electronic environment, while the coupling patterns (multiplicity) arise from the interactions between neighboring protons, providing valuable information about the connectivity of the carbon skeleton.

Similarly, the ¹³C NMR spectrum displays a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the unambiguous identification of each carbon atom. For instance, the carbon atom bearing the hydroxyl group (C-3) would appear at a characteristic downfield shift, while the olefinic carbons would also have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~1.2 (s, 6H) | ~25-30 |

| C2 | - | ~75-80 |

| C3 | ~5.7 (d) | ~125-135 |

| C4 | ~5.8 (d) | ~130-140 |

| C5 | - | ~35-40 |

| C6 | ~5.0-6.0 (m) | ~110-120 (CH2), ~140-150 (CH) |

| C7 | ~1.0 (s, 6H) | ~25-30 |

| OH | Variable | - |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. ni.ac.rsyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be instrumental in tracing the proton-proton coupling network, for example, between the vinyl protons on C-3 and C-4, and the vinyl protons of the terminal double bond. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC could show correlations from the methyl protons to the quaternary carbon at C-5 and the carbinol carbon at C-3. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is crucial for determining the stereochemistry, such as the E or Z configuration of the double bond between C-3 and C-4.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula, C₁₀H₁₈O. nist.govnist.gov

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of this compound would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) from the molecular ion. Other significant fragments could arise from the cleavage of the carbon-carbon bonds adjacent to the oxygen atom or the double bonds. For instance, the loss of a methyl group or an allyl radical could be expected. The analysis of these fragmentation patterns helps in confirming the proposed structure.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 95 | [M - C₄H₉O]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The relative intensities of these fragments can provide further structural clues.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and the extent of conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would appear in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the two double bonds would be observed around 1600-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would also be present in their respective characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. microbenotes.com this compound contains a conjugated diene system (the double bond between C-3 and C-4 is in conjugation with the terminal double bond). This conjugation leads to the absorption of UV light at a longer wavelength (λ_max) compared to a non-conjugated diene. The position of the λ_max can be predicted using Woodward-Fieser rules and provides evidence for the presence and nature of the conjugated system. The presence of the hydroxyl group, being an auxochrome, can also influence the λ_max.

By combining the data obtained from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for understanding their chemical properties and potential applications.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate or Chiral Building Block in Complex Molecule Synthesis

There is no readily available scientific literature that describes the application of 2,5,5-trimethylhepta-3,6-dien-3-ol as a key intermediate or a chiral building block in the synthesis of complex molecules. In organic synthesis, key intermediates are crucial compounds that serve as stepping stones in a multi-step reaction sequence. Chiral building blocks are enantiomerically pure compounds used to introduce specific stereochemistry into a target molecule, which is vital in the synthesis of pharmaceuticals and other biologically active compounds. The absence of documented synthetic routes employing this specific alcohol suggests it has not been a focal point of research in this area.

Contributions to the Synthesis of other Terpenoid and Isoprenoid Compounds

Similarly, no research findings directly link this compound to the synthesis of other terpenoid and isoprenoid compounds. Terpenoids and isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene (B109036). The synthesis of these compounds is a significant area of organic chemistry. While structurally related compounds, such as other trimethylated heptadienols, may have roles in this field, the specific contribution of this compound is not documented.

In contrast, a closely related isomer, (E)-2,5,5-trimethylhepta-3,6-dien-2-ol, is recognized, though its primary applications appear to be in the fragrance industry rather than as a synthetic precursor for complex molecules. ontosight.ai The reactivity of its unsaturated system and the position of the hydroxyl group would theoretically allow for various chemical transformations, but specific examples leading to other terpenoids are not detailed in the available literature.

The lack of information on this compound highlights a potential area for future research. Its unique substitution pattern could offer novel synthetic pathways or lead to the discovery of new compounds with interesting biological or material properties. However, at present, its role in advanced organic synthesis remains undefined.

Future Research Directions and Perspectives for 2,5,5 Trimethylhepta 3,6 Dien 3 Ol

Exploration of Novel Synthetic Methodologies

The current synthesis of 2,5,5-Trimethylhepta-3,6-dien-3-ol and related tertiary allylic alcohols often relies on classical organometallic additions to ketones, which can present challenges in terms of selectivity and sustainability. Future research should focus on developing more elegant and efficient synthetic strategies.

One promising avenue is the exploration of catalytic asymmetric additions to corresponding ketones. While challenging, the development of novel chiral catalysts could provide a direct and enantioselective route to specific stereoisomers of the target molecule, which is crucial for fragrance applications where chirality often dictates olfactory properties. nih.gov Another area ripe for investigation is the use of biocatalysis . The enzymatic preparation of optically pure tertiary alcohols is gaining significant attention as a sustainable alternative to traditional chemical synthesis, which often involves heavy metal catalysts. nih.govresearchgate.netnih.gov The discovery and engineering of enzymes such as esterases, lipases, or specific oxidoreductases could enable highly selective and environmentally benign syntheses. nih.gov

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control.

| Proposed Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Addition | High enantioselectivity, directness | Catalyst design and stability, substrate scope |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, process optimization |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of reaction parameters |

Investigation of Undiscovered Reactivity Patterns

The presence of a tertiary alcohol adjacent to two double bonds in this compound suggests a rich and largely unexplored reactivity landscape. Future studies should aim to systematically investigate its chemical transformations beyond basic functional group manipulations.

A key area of interest is the allylic rearrangement of the tertiary alcohol. Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols is a known transformation that could be applied to this system, potentially leading to new fragrance compounds with different scent profiles. organic-chemistry.org The reactivity of the dienol system in cycloaddition reactions , such as the Diels-Alder reaction, could also be explored to construct more complex molecular architectures.

Moreover, the selective oxidation of the different allylic positions or the double bonds presents another avenue for creating novel derivatives. Biocatalytic C-H oxyfunctionalization, for instance, has shown promise in the selective oxidation of olefins and could be a powerful tool in this context. domainex.co.uk Understanding the factors that control the regioselectivity and stereoselectivity of these reactions will be crucial.

| Reaction Type | Potential Products | Key Research Focus |

| Allylic Rearrangement | Isomeric secondary allylic alcohols | Catalyst screening, mechanistic studies |

| Cycloaddition Reactions | Complex cyclic structures | Diene/dienophile reactivity, stereoselectivity |

| Selective Oxidation | Epoxides, diols, new carbonyl compounds | Regio- and stereocontrol, catalyst development |

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape, electronic structure, and spectroscopic properties of the molecule. mdpi.com Such studies can provide insights into the factors governing its stability and reactivity. For instance, computational analysis can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. scirp.org

In the context of its potential biosynthesis, computational modeling of terpene synthases can be instrumental. nih.govresearchgate.net By creating homology models of potential synthases and performing docking studies with precursors, researchers can predict the feasibility of biosynthetic routes and even engineer enzymes for improved production or to generate novel derivatives. nih.govresearchgate.net Machine learning approaches are also emerging as powerful tools for predicting the products of terpene synthases from their sequences, which could accelerate the discovery of enzymes capable of producing this or related molecules. biorxiv.org

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Structural and electronic analysis | Stability, reactivity hotspots, spectroscopic data |

| Molecular Docking | Enzyme-substrate interactions | Binding affinities, potential biosynthetic pathways |

| Machine Learning | Terpene synthase function prediction | Identification of candidate enzymes, product profiles |

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The fragrance and flavor industry is increasingly moving towards more sustainable practices. nih.govunimi.it Future research on this compound must prioritize the integration of green chemistry principles.

This includes the use of renewable feedstocks and the development of biotechnological production methods . nih.govunimi.itmdpi.com Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce terpenoids from simple sugars is a rapidly advancing field that could provide a sustainable source of this compound. nih.govunimi.it

The selection of greener solvents and catalysts is another critical aspect. rsc.orgresearchgate.net Research should focus on replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents. researchgate.netnih.gov The use of heterogeneous catalysts that can be easily recovered and recycled would also contribute to a more sustainable process. rsc.org Furthermore, developing solvent-free reaction conditions , where possible, represents an ideal green chemistry scenario. rsc.org

| Green Chemistry Principle | Specific Approach for this compound | Potential Impact |

| Use of Renewable Feedstocks | Microbial biosynthesis from sugars | Reduced reliance on petrochemicals |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO₂, or bio-solvents | Reduced environmental pollution and health hazards |

| Catalysis | Development of recyclable heterogeneous or biocatalysts | Increased efficiency, reduced waste |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product | Minimized waste generation |

Q & A

Q. How can researchers confirm the structural identity of 2,5,5-Trimethylhepta-3,6-dien-3-ol?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR Spectroscopy : Analyze - and -NMR to identify characteristic signals, such as olefinic protons (δ 5.0–6.0 ppm) and hydroxyl-bearing carbons (δ 60–80 ppm). Compare results with databases like NIST Chemistry WebBook .

- HRESIMS : Use high-resolution mass spectrometry to verify molecular weight (154.2493 g/mol) and formula () .

- InChIKey Validation : Cross-reference the InChIKey (CSMMFGCGBLZIJE-BQYQJAHWSA-N) with authoritative databases to ensure consistency .

Q. What are the critical physicochemical properties of this compound for experimental design?

Methodological Answer: Key properties include:

These properties guide solvent selection (e.g., non-polar for extraction) and storage conditions (argon atmosphere, –20°C) .

Advanced Research Questions

Q. How can stereochemical assignments be resolved for this compound?

Methodological Answer:

- NOESY/ROESY NMR : Detect spatial proximity between protons to determine - or -configuration of double bonds. For example, cross-peaks between the hydroxyl proton and adjacent methyl groups can confirm spatial orientation .

- Circular Dichroism (CD) : Compare experimental spectra with simulated data for enantiomeric forms, leveraging computational tools like TD-DFT .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix Effects : Use isotope-labeled internal standards (e.g., -analogs) to correct for ionization suppression in LC-MS .

- Chromatographic Separation : Optimize reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve co-eluting terpenoids .

Q. How does this compound interact with lipid metabolism pathways?

Methodological Answer:

- Metabolomic Profiling : Treat cell lines (e.g., prostate cancer models) with the compound and analyze lipid peroxidation markers (e.g., malondialdehyde) via GC-MS. Compare with controls to identify pathway alterations .

- Enzyme Inhibition Assays : Test inhibition of CYP450 isoforms using fluorogenic substrates, as structural analogs like terpinen-4-ol modulate these enzymes .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of similar dienols?

Methodological Answer:

- Source Validation : Cross-check purity (≥95% via HPLC) and stereochemical integrity (NMR) of commercial samples, as impurities or isomer mixtures can skew results .

- Dose-Response Studies : Replicate experiments across multiple concentrations to distinguish artifact-driven effects from genuine bioactivity .

Advanced Methodological Tables

Q. Table 1: Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | δ 1.2–1.4 (3H, s, CH) | |

| HRESIMS | [M+Na] at m/z 371.1680 | |

| IR | 3378 cm (OH stretch) |

Q. Table 2: Metabolic Pathway Alterations in Cancer Models

| Biomarker | Change in PCa Models | Method | Reference |

|---|---|---|---|

| 3,7-Dimethylocta-1,6-dien-3-ol | ↓ 50% | LC-MS/MS | |

| Lipid Peroxides | ↑ 2-fold | Thiobarbituric Acid Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.